molecular formula C16H18BNO2 B11750913 (3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid

(3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid

Cat. No.: B11750913
M. Wt: 267.1 g/mol
InChI Key: YAOJUJQYZKBZDM-UHFFFAOYSA-N
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Description

(3-((3,4-Dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid is a boronic acid derivative featuring a 3,4-dihydroquinoline moiety linked via a methylene group to a phenylboronic acid core. This compound is structurally distinct due to its partially saturated bicyclic amine (dihydroquinoline), which confers unique electronic and steric properties. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, and the dihydroquinoline substituent may enhance binding affinity in biological or catalytic contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry:

Biology:

    Biological Probes: It can be used to develop fluorescent probes for biological imaging due to its unique structural features.

Medicine:

    Drug Development:

Industry:

    Material Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism by which (3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Below is a detailed comparison of the target compound with analogous boronic acids, focusing on structural features, reactivity, and applications.

Positional Isomers

  • (2-((3,4-Dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid (CAS 1332336-18-1) Formula: C₁₆H₁₈BNO₂ (identical to the target compound). Key Difference: The boronic acid group is attached at the 2-position of the phenyl ring instead of the 3-position. For example, ortho-substituted boronic acids often exhibit lower reactivity due to steric constraints compared to meta-substituted analogs .

Boronic Acids with Aromatic Amine Substituents

  • 3-((4-Acetylphenylimino)methyl)phenylboronic acid (B5) Formula: C₁₆H₁₅BN₂O₂. Key Feature: Contains an acetylated imine group instead of the dihydroquinoline moiety. Reactivity: The electron-withdrawing acetyl group may reduce the electron density of the boronic acid, slowing coupling reactions. Elemental analysis data (C 63.92%, H 5.25%, N 4.87%) confirms purity . Applications: Primarily used in Schiff base syntheses rather than catalytic applications.
  • (3-Morpholinophenyl)boronic acid (CAS 863377-22-4) Formula: C₁₀H₁₄BNO₃. Key Feature: Morpholine (a saturated heterocycle) replaces dihydroquinoline. Impact: Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. Similarity score: 0.98 vs. target compound .

Boronic Acids with Ether or Carbamate Substituents

  • (3-(Benzyloxy)phenyl)boronic acid (CAS 156682-54-1)

    • Formula : C₁₃H₁₃BO₃.
    • Key Feature : Benzyloxy group at the 3-position.
    • Physical Properties : Boiling point 397.8°C (predicted), TPSA (Topological Polar Surface Area) 46.5 Ų. Higher TPSA suggests greater hydrophilicity compared to the target compound (TPSA ~35 Ų) .
    • Applications : Used in synthesizing fluorescent dyes and liquid crystals.
  • (3-(Dimethylcarbamoyl)phenyl)boronic acid (CAS 373384-14-6) Formula: C₁₀H₁₃BNO₃. Key Feature: Carbamoyl group introduces hydrogen-bonding capability.

Boronic Acids with Heterocyclic Substituents

  • HA155 ([4-[[4-[(Z)-[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid) Biological Activity: Potent Autotaxin inhibitor (IC₅₀ = 0.0025 µM, competitive binding). The fluorophenyl-thiazolidinone moiety enables strong target interaction, unlike the dihydroquinoline group in the target compound .

Comparative Data Table

Compound Name CAS Number Formula Key Substituent TPSA (Ų) Key Application
Target Compound - C₁₆H₁₈BNO₂ 3,4-Dihydroquinoline ~35 Suzuki coupling, drug intermediates
(2-((3,4-Dihydroquinolin-1-yl)methyl)phenyl)boronic acid 1332336-18-1 C₁₆H₁₈BNO₂ 2-position isomer ~35 Catalysis
(3-Morpholinophenyl)boronic acid 863377-22-4 C₁₀H₁₄BNO₃ Morpholine 46.5 Polar solvent reactions
(3-(Benzyloxy)phenyl)boronic acid 156682-54-1 C₁₃H₁₃BO₃ Benzyloxy 46.5 Liquid crystals
HA155 46856189 C₂₄H₂₀BFNO₄S Fluorophenyl-thiazolidinone 87.6 Autotaxin inhibition

Biological Activity

(3-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid, identified by CAS number 1332336-18-1, is a synthetic compound that belongs to the class of boronic acids. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this specific boronic acid derivative, emphasizing its pharmacological potential and mechanisms of action.

  • Molecular Formula : C16H18BNO2
  • Molecular Weight : 267.14 g/mol
  • IUPAC Name : (2-((3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl)boronic acid

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, a related compound exhibited significant cytotoxicity against cancer cell lines, including MCF-7 breast cancer cells, with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that this compound may also possess similar properties due to its structural analogies with other active boron-containing compounds.

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties. In particular, they can act as inhibitors of bacterial enzymes such as β-lactamases. The mechanism involves reversible binding to serine residues in these enzymes, which enhances their efficacy against resistant bacterial strains . While specific data on this compound's antibacterial activity is limited, the general trend in boronic acid derivatives indicates a promising avenue for further investigation.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor with moderate activity against acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL) and high activity against butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL) . Additionally, it demonstrated significant inhibition against urease (IC50: 1.10 ± 0.06 µg/mL) and tyrosinase (IC50: 11.52 ± 0.46 µg/mL), suggesting its utility in managing conditions like hyperurecemia and skin pigmentation disorders.

Study on Antioxidant Properties

A study evaluated the antioxidant capacity of a similar boronic acid derivative using various assays like ABTS and DPPH free radical scavenging methods. The results indicated strong antioxidant activity with IC50 values of 0.11 ± 0.01 µg/mL and 0.14 ± 0.01 µg/mL respectively . This property could enhance the therapeutic profile of this compound in formulations aimed at oxidative stress-related diseases.

Histological Evaluations

Histological studies were conducted to assess the safety profile of related compounds on rat organs using hematoxylin-eosin staining methods, which showed no significant toxic effects on healthy tissues . This finding is crucial for evaluating the safety of this compound in potential therapeutic applications.

Properties

Molecular Formula

C16H18BNO2

Molecular Weight

267.1 g/mol

IUPAC Name

[3-(3,4-dihydro-2H-quinolin-1-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C16H18BNO2/c19-17(20)15-8-3-5-13(11-15)12-18-10-4-7-14-6-1-2-9-16(14)18/h1-3,5-6,8-9,11,19-20H,4,7,10,12H2

InChI Key

YAOJUJQYZKBZDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCCC3=CC=CC=C32)(O)O

Origin of Product

United States

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